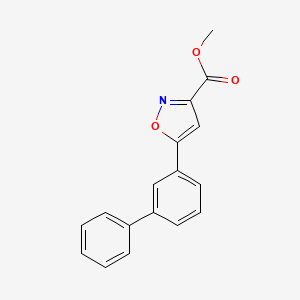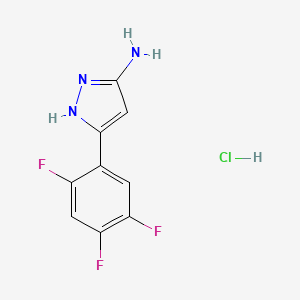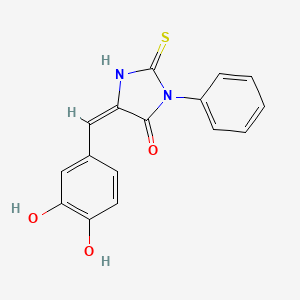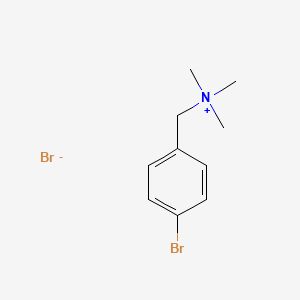
Methyl 5-(3-Biphenylyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32876495 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields It is known for its applications in chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876495 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions to form the desired compound. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, resulting in changes in the oxidation state of the reactants.
Substitution Reactions: These reactions involve the replacement of one functional group in a molecule with another functional group.
Industrial Production Methods
In industrial settings, the production of MFCD32876495 is typically carried out on a larger scale using optimized reaction conditions to ensure high yield and purity. The process may involve the use of specialized equipment and techniques such as:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.
Catalysis: The use of catalysts can enhance the reaction rate and selectivity, leading to higher yields and reduced reaction times.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32876495 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of new functional groups.
Reduction: Involves the addition of hydrogen or the removal of oxygen, leading to changes in the oxidation state of the compound.
Substitution: Involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions of MFCD32876495 typically require specific reagents and conditions to proceed efficiently. Common reagents include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens (chlorine, bromine) or alkyl groups (methyl, ethyl).
Major Products
The major products formed from the reactions of MFCD32876495 depend on the specific reaction conditions and reagents used. These products can include various derivatives with different functional groups, which may have unique properties and applications.
Applications De Recherche Scientifique
MFCD32876495 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, catalysis, and material science.
Biology: Employed in biochemical assays, enzyme studies, and cellular imaging.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of MFCD32876495 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Enzyme Inhibition: The compound may bind to and inhibit the activity of specific enzymes, affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
MFCD32876495 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
MFCD32876496: A structurally related compound with similar properties but different reactivity.
MFCD32876497: Another related compound with distinct biological activities.
MFCD32876498: A compound with similar applications but different synthetic routes and reaction conditions.
The unique properties of MFCD32876495, such as its specific reactivity and biological effects, make it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C17H13NO3 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
methyl 5-(3-phenylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-20-17(19)15-11-16(21-18-15)14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-11H,1H3 |
Clé InChI |
ZWQNUDGKSSXMAS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NOC(=C1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)







![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)

